molecular formula C12H11NO3 B13931588 Methyl 4-(2-methyloxazol-4-yl)benzoate

Methyl 4-(2-methyloxazol-4-yl)benzoate

Cat. No.: B13931588
M. Wt: 217.22 g/mol
InChI Key: FDYCOKDADVMDFM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-methyloxazol-4-yl)benzoate typically involves the reaction of 4-(2-bromoacetyl)benzenesulfonamide with an excess of acetamide . The reaction conditions include the use of solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including acylation, cyclodehydration, and sulfochlorination, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methyloxazol-4-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-methyloxazol-4-yl)benzoate is unique due to its specific combination of the benzoate and methyloxazole groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 4-(2-methyl-1,3-oxazol-4-yl)benzoate

InChI

InChI=1S/C12H11NO3/c1-8-13-11(7-16-8)9-3-5-10(6-4-9)12(14)15-2/h3-7H,1-2H3

InChI Key

FDYCOKDADVMDFM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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